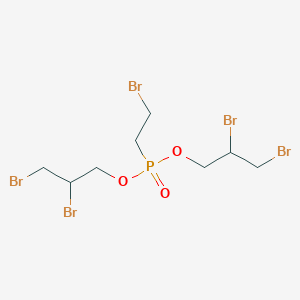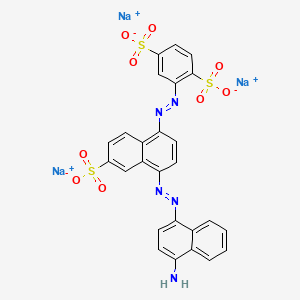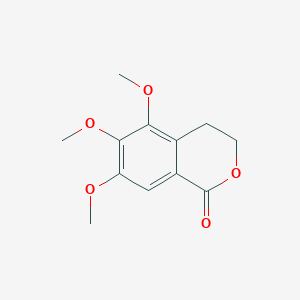
Benzoic acid--tributylsilanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–tributylsilanol (1/1) is a compound formed by the combination of benzoic acid and tributylsilanol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while tributylsilanol is an organosilicon compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–tributylsilanol (1/1) typically involves the reaction of benzoic acid with tributylsilanol under controlled conditions. One common method is to dissolve benzoic acid in an organic solvent such as toluene, followed by the addition of tributylsilanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+(C4H9)3SiOH→C6H5COO-Si(C4H9)3+H2O
Industrial Production Methods
In an industrial setting, the production of benzoic acid–tributylsilanol (1/1) may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–tributylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and tributylsilanol oxide.
Reduction: Reduction reactions may convert the compound into benzoic acid and tributylsilane.
Substitution: The compound can participate in substitution reactions where the benzoic acid or tributylsilanol moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Benzoic acid and tributylsilanol oxide.
Reduction: Benzoic acid and tributylsilane.
Substitution: Products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Benzoic acid–tributylsilanol (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid–tributylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tributylsilanol: An organosilicon compound used in various industrial applications.
Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate with similar chemical structures.
Propiedades
Número CAS |
64482-96-8 |
|---|---|
Fórmula molecular |
C19H34O3Si |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
benzoic acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi.C7H6O2/c1-4-7-10-14(13,11-8-5-2)12-9-6-3;8-7(9)6-4-2-1-3-5-6/h13H,4-12H2,1-3H3;1-5H,(H,8,9) |
Clave InChI |
MGXILMWRFKYKFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)








![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)



